molecular formula C9H6BrNO3S B11793075 Methyl5-(2-bromothiazol-4-yl)furan-2-carboxylate

Methyl5-(2-bromothiazol-4-yl)furan-2-carboxylate

Cat. No.: B11793075
M. Wt: 288.12 g/mol
InChI Key: QGSUGVAZBICMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate is a heterocyclic compound that combines a furan ring with a thiazole ring, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate typically involves the reaction of 2-bromothiazole with furan-2-carboxylic acid under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistency and efficiency. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives, while reduction can lead to the formation of dihydrofuran derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

  • Substitution reactions yield various substituted thiazole derivatives.
  • Oxidation reactions produce furan-2,5-dicarboxylic acid derivatives.
  • Reduction reactions result in dihydrofuran derivatives.

Scientific Research Applications

Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom on the thiazole ring enhances its binding affinity to these targets, leading to the inhibition of essential biological processes in microorganisms . The furan ring contributes to the compound’s overall stability and reactivity, facilitating its interaction with various biomolecules.

Comparison with Similar Compounds

Uniqueness: Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate stands out due to the presence of both a bromine atom and a thiazole ring, which confer unique reactivity and biological activity

Properties

Molecular Formula

C9H6BrNO3S

Molecular Weight

288.12 g/mol

IUPAC Name

methyl 5-(2-bromo-1,3-thiazol-4-yl)furan-2-carboxylate

InChI

InChI=1S/C9H6BrNO3S/c1-13-8(12)7-3-2-6(14-7)5-4-15-9(10)11-5/h2-4H,1H3

InChI Key

QGSUGVAZBICMGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CSC(=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.